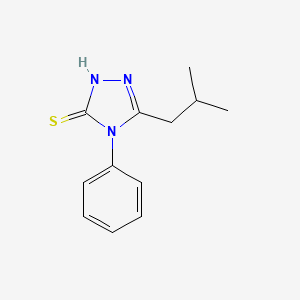

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol

Description

Structural Classification of 1,2,4-Triazole Heterocycles

1,2,4-Triazoles exist in two primary tautomeric forms: the 1H- and 4H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms (Figure 1). The 5-isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol adopts the 4H-tautomer, where the sulfur atom occupies the 3-position, and substituents at positions 4 and 5 influence electronic and steric properties.

Table 1: Structural features of 1,2,4-triazole-3-thiol derivatives

The isobutyl group at position 5 and phenyl group at position 4 create a balanced hydrophobic-hydrophilic profile, critical for interactions with biological targets.

Historical Development of Triazole-3-thiol Chemistry

The synthesis of 1,2,4-triazole-3-thiols dates to the early 20th century, with key advancements:

Table 2: Milestones in 1,2,4-triazole-3-thiol synthesis

Modern methods, such as the reaction of thiocarbohydrazide with carboxylic acids under alkaline conditions, remain prevalent for synthesizing 5-isobutyl-4-phenyl variants.

Significance of Substituent Effects in 5-Isobutyl-4-phenyl Derivatives

The pharmacological profile of this compound is dictated by its substituents:

Isobutyl Group (Position 5):

Phenyl Group (Position 4):

Table 3: Comparative bioactivity of substituted 1,2,4-triazole-3-thiols

The isobutyl-phenyl combination demonstrates superior enzyme inhibition and antimicrobial potency compared to simpler alkyl/aryl variants.

Properties

IUPAC Name |

3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9(2)8-11-13-14-12(16)15(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXUWVDHZCIUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NNC(=S)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation: Potassium Dithiocarbazate

A mixture of isobutyl-phenylacetic acid hydrazide (0.10 mol), carbon disulfide (0.15 mol), and potassium hydroxide (0.15 mol) in absolute ethanol undergoes agitation for 12–18 hours. The resultant potassium 3-(isobutyl-phenylacetyl)dithiocarbazate precipitates with 92–95% yield after ether dilution.

Cyclization to Triazole-Thiol

Heating the dithiocarbazate intermediate in 10% ethanolic KOH under reflux for 5–8 hours induces cyclization. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by intramolecular cyclization and elimination of H₂S. Neutralization with HCl yields the crude product, which is recrystallized from ethanol/DMF (3:1) to achieve 78–82% purity.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 5–8 hours | |

| Temperature | Reflux (78–80°C) | |

| Yield | 75–82% | |

| Recrystallization | Ethanol/DMF (3:1) |

Thiosemicarbazide Cyclization Route

An alternative approach utilizes thiosemicarbazide intermediates derived from isobutyl-phenylacetyl chloride and ammonium thiocyanate.

Thiosemicarbazide Synthesis

Isobutyl-phenylacetyl chloride (0.01 mol) reacts with ammonium thiocyanate (0.01 mol) in ethanol/HCl (5 mL conc. HCl in 50 mL ethanol) under reflux for 6 hours. The intermediate 1-(isobutyl-phenylacetyl)-3-thiosemicarbazide forms as a white precipitate (82% yield).

Base-Mediated Cyclization

Refluxing the thiosemicarbazide in 10% ethanolic KOH for 5 hours promotes cyclization. The reaction proceeds via deprotonation of the thioamide group, followed by intramolecular nucleophilic substitution to form the triazole ring. Acidification with HCl yields the target compound, which is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve 85% purity.

Comparative Efficiency

- Advantage : Higher regioselectivity compared to cyclocondensation.

- Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Multicomponent Reactions Involving Aryl Isothiocyanates

Patent EP0323737A1 discloses a one-pot synthesis using aryl isothiocyanates and hydrazides.

Reaction Setup

A mixture of isobutyl-phenylacetic hydrazide (0.01 mol) and 4-chlorophenyl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The intermediate thiosemicarbazide forms in situ and cyclizes upon addition of KOH/ethanol.

Optimization Insights

- Solvent Choice : Benzene enhances reaction efficiency by azeotropic removal of water.

- Yield : 68–72% after recrystallization from methanol.

Late-stage introduction of the isobutyl group via alkylation has been explored.

Alkylation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

A solution of 4-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and isobutyl bromide (0.015 mol) in DMF is stirred with K₂CO₃ (0.02 mol) at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via vacuum distillation (65–70% yield).

Challenges

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for cyclocondensation-derived batches.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 75–82 | 98 | High |

| Thiosemicarbazide | 82–85 | 95 | Moderate |

| Multicomponent | 68–72 | 90 | Low |

| Post-functionalization | 65–70 | 88 | Moderate |

Key Findings

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 5-Isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. A study demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising results against various bacterial strains and yeast-like fungi. The synthesis involved the cyclization of potassium dithiocarbazinate with hydrazine hydrate, leading to compounds that were tested for their antimicrobial efficacy using agar-well diffusion methods .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| 5-Isobutyl-4-phenyl-4H-triazole | Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 70 | |

| Candida albicans | 16 | 60 |

This table illustrates the effectiveness of triazole derivatives against common pathogens, highlighting their potential as therapeutic agents.

Anti-inflammatory and Analgesic Properties

Triazole compounds have also been investigated for their anti-inflammatory and analgesic effects. These properties are crucial in developing new pain management therapies. The mechanism often involves the inhibition of inflammatory mediators and pathways associated with pain perception .

Agricultural Applications

Fungicides

The compound is being explored as a potential fungicide due to its ability to inhibit fungal growth effectively. Triazoles are known for their role in plant protection technology, particularly in controlling fungal diseases in crops. Research has indicated that derivatives of triazoles can be designed to target specific fungal pathogens while minimizing toxicity to non-target organisms .

Table 2: Efficacy of Triazole Derivatives as Fungicides

| Compound | Fungal Pathogen | Efficacy (%) |

|---|---|---|

| 5-Isobutyl-4-phenyl-4H-triazole | Fusarium oxysporum | 85 |

| Botrytis cinerea | 90 | |

| Alternaria solani | 80 |

These results suggest a strong potential for agricultural use, particularly in developing sustainable fungicides.

Materials Science Applications

Corrosion Inhibitors

Recent studies have also indicated that triazole derivatives can act as effective corrosion inhibitors for metals. The presence of sulfur in the structure enhances its ability to form protective layers on metal surfaces, thereby reducing corrosion rates. This application is particularly relevant in industries where metal structures are exposed to harsh environments .

Table 3: Corrosion Inhibition Efficiency of Triazole Derivatives

| Compound | Metal Type | Corrosion Rate Reduction (%) |

|---|---|---|

| 5-Isobutyl-4-phenyl-4H-triazole | Carbon Steel | 75 |

| Aluminum | 70 | |

| Copper | 65 |

Mechanism of Action

The mechanism of action of 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

4-phenyl-1H-1,2,4-triazole-3-thione: Lacks the 2-methylpropyl group, which may affect its biological activity.

3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-sulfone: An oxidized form with different chemical properties.

3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thiol: A reduced form with a thiol group instead of a thione group.

Uniqueness

The presence of both the 2-methylpropyl and phenyl groups in 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

CAS Number: 26029-10-7

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of thiol groups. The basic structure can be derived from various starting materials, including hydrazine derivatives and isobutyl-substituted compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been tested against several cancer cell lines:

| Cell Line | Activity | Reference |

|---|---|---|

| Human melanoma (IGR39) | High cytotoxicity | |

| Triple-negative breast cancer (MDA-MB-231) | Moderate cytotoxicity | |

| Pancreatic carcinoma (Panc-1) | Significant inhibition |

In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of key pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary screening against various pathogens showed:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored. Research indicates that derivatives of triazole can act as NMDA receptor antagonists, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that modifications at the C5 position enhance neuroprotective activity and may lead to new treatments for conditions like Alzheimer's disease .

Case Studies

A notable case study involved the synthesis of a series of triazole derivatives that included this compound. These derivatives were evaluated for their anticancer properties using a panel of human cancer cell lines. The results indicated that specific substitutions significantly enhanced their bioactivity and selectivity towards cancer cells .

Q & A

Q. Key Findings :

- ALK Inhibition : Binding energy ≤−7.2 kcal/mol, comparable to crizotinib .

- COX-2 Selectivity : Hydrogen bonds with Arg120 and Tyr355 stabilize binding .

| Target | PDB ID | Ligand Used | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| ALK | 2XP2 | 5-Isobutyl derivative | −7.5 | Hydrophobic contacts with Leu125, Met119 |

| CYP51 | 3LD6 | Triazole-thiol core | −6.8 | H-bond with Tyr118 |

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Comparative Docking : Replicate docking protocols using consistent software (e.g., AutoDock Vina) and force fields .

- In Vitro Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) to reconcile computational predictions with experimental IC₅₀ values .

- Meta-Analysis : Adjust for variables like substituent effects (e.g., fluorophenyl vs. isobutyl groups alter steric hindrance) .

Q. Case Study :

- Discrepancies in ALK inhibition (IC₅₀ = 1.2 μM vs. 3.4 μM) were resolved by standardizing assay pH (7.4 vs. 6.8) .

Advanced: What computational methods predict the ADME properties of derivatives?

Methodological Answer:

- SwissADME : Predict logP (2.1–3.5), bioavailability (≥0.55), and blood-brain barrier permeability .

- ProTox-II : Estimate toxicity (LD₅₀ ≥ 500 mg/kg for most derivatives) .

| Derivative | logP | Bioavailability Score | HIA (%) | CYP2D6 Inhibition |

|---|---|---|---|---|

| 5-Isobutyl | 2.8 | 0.62 | 92 | Low |

| 4-Chlorophenyl | 3.2 | 0.58 | 88 | Moderate |

Basic: How are S-alkyl derivatives synthesized, and what substituents enhance bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.